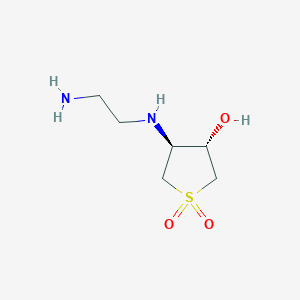
(3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a complex organic compound that features a tetrahydrothiophene ring with amino and hydroxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach might include:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Amino and Hydroxyl Groups: Functionalization of the ring can be done through nucleophilic substitution or addition reactions, using reagents such as amines and alcohols under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a thiol.
科学研究应用
Chemistry
In chemistry, (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger structures.
Biology
In biological research, this compound might be studied for its potential as a biochemical probe or as a precursor to biologically active molecules. Its structural features could interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of amino and hydroxyl groups suggests possible interactions with enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism by which (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, or covalent modification.
相似化合物的比较
Similar Compounds
(3S,4S)-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide: Lacks the 2-aminoethyl group.
(3S,4S)-3-((2-Hydroxyethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide: Contains a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
The unique combination of functional groups in (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide allows for specific interactions and reactivity that might not be observed in similar compounds. This could make it particularly valuable in certain applications, such as targeted drug design or specialized material synthesis.
属性
分子式 |
C6H14N2O3S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC 名称 |
(3S,4S)-4-(2-aminoethylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C6H14N2O3S/c7-1-2-8-5-3-12(10,11)4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 |
InChI 键 |
TVJAKFQXZATUHV-PHDIDXHHSA-N |
手性 SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)NCCN |
规范 SMILES |
C1C(C(CS1(=O)=O)O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


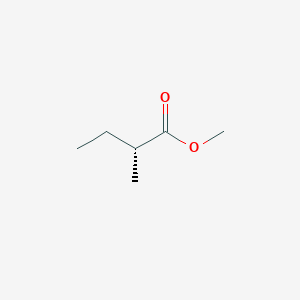
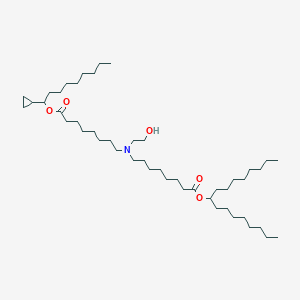
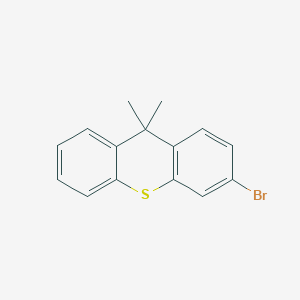
![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)
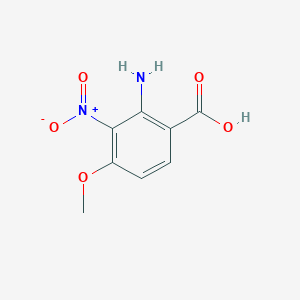


![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)
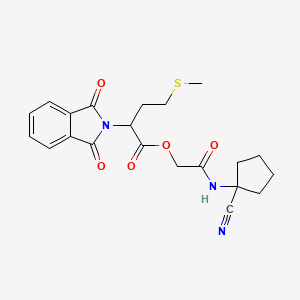
![3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)
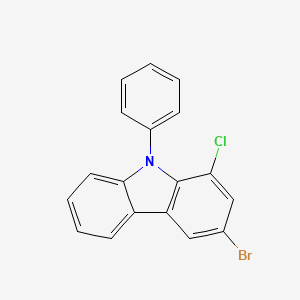
![3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363884.png)
